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Compound of Interest

Compound Name: Tert-butyl o-tolylcarbamate

Cat. No.: B140974 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tert-butyl o-tolylcarbamate, a key intermediate in organic synthesis and drug development.

This document is intended for researchers, scientists, and professionals in the pharmaceutical

and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for tert-butyl o-
tolylcarbamate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.83 Doublet (d) 8 1H Ar-H

7.22 Triplet (t) 8 1H Ar-H

7.17 Doublet (d) 8 1H Ar-H

7.03 Triplet (t) 8 1H Ar-H

6.37
Broad Singlet

(bs)
- 1H N-H

2.28 Singlet (s) - 3H Ar-CH₃

1.57 Singlet (s) - 9H -C(CH₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

153.00 C=O (Carbamate)

136.20 Ar-C

132.80 Ar-C

130.20 Ar-C

126.60 Ar-C

123.60 Ar-C

121.00 Ar-C

80.20 -C(CH₃)₃

28.20 -C(CH₃)₃

17.60 Ar-CH₃
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Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data
Vibrational Mode

Expected Frequency
Range (cm⁻¹)

Key Characteristics

N-H Stretch 3200-3400 Sharp to broad band

Aromatic C-H Stretch 3000-3100 Medium to weak bands

Aliphatic C-H Stretch 2850-2980 Strong, sharp absorptions

C=O Stretch (Carbamate) 1680-1720 Strong, sharp absorption

Aromatic C=C Stretch 1450-1600
Series of medium-intensity

absorptions

Note: Experimental IR data for tert-butyl o-tolylcarbamate is not readily available. The data

presented is based on characteristic absorption frequencies for its functional groups.[2][3]

Table 4: Predicted Mass Spectrometry (MS) Data
Adduct Predicted m/z

[M+H]⁺ 208.13321

[M+Na]⁺ 230.11515

[M+K]⁺ 246.08909

[M+NH₄]⁺ 225.15975

[M-H]⁻ 206.11865

[M+HCOO]⁻ 252.12413

[M+CH₃COO]⁻ 266.13978

Note: This data is predicted and sourced from PubChem.[4] The molecular weight of tert-butyl
o-tolylcarbamate is 207.27 g/mol .[5]

Experimental Protocols
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The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure of tert-butyl
o-tolylcarbamate.

Materials:

Tert-butyl o-tolylcarbamate

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

400 MHz NMR spectrometer

Procedure:

Sample Preparation: Approximately 10-20 mg of tert-butyl o-tolylcarbamate was dissolved

in approximately 0.7 mL of CDCl₃ directly in a 5 mm NMR tube. The sample was gently

agitated to ensure complete dissolution.

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The

acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation

delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added and

Fourier transformed to obtain the final spectrum. Chemical shifts were referenced to the

residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a

frequency of 100 MHz using a proton-decoupled pulse sequence. The acquisition

parameters included a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0

seconds, and an acquisition time of 1.5 seconds. 1024 scans were co-added and Fourier

transformed. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in tert-butyl o-tolylcarbamate.

Materials:

Tert-butyl o-tolylcarbamate

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Isopropanol and lint-free wipes for cleaning

Procedure:

Background Scan: The ATR crystal was cleaned with isopropanol and a lint-free wipe and

allowed to dry completely. A background spectrum was collected to account for atmospheric

CO₂ and H₂O.

Sample Application: A small amount of solid tert-butyl o-tolylcarbamate was placed directly

onto the ATR crystal. The pressure arm was engaged to ensure good contact between the

sample and the crystal.

Spectrum Acquisition: The IR spectrum was recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

Data Processing: The final absorbance spectrum was generated by automatically ratioing the

sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of tert-butyl o-
tolylcarbamate.

Materials:

Tert-butyl o-tolylcarbamate

Methanol (HPLC grade)
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Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: A dilute solution of tert-butyl o-tolylcarbamate was prepared by

dissolving approximately 1 mg of the compound in 1 mL of methanol.

Ionization: The sample solution was introduced into the ESI source via direct infusion at a

flow rate of 5 µL/min. The analysis was performed in positive ion mode.

Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.

Key instrument parameters, such as capillary voltage and cone voltage, were optimized to

maximize the signal of the molecular ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like tert-butyl o-tolylcarbamate.
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Spectroscopic Analysis Workflow for Tert-butyl o-tolylcarbamate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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